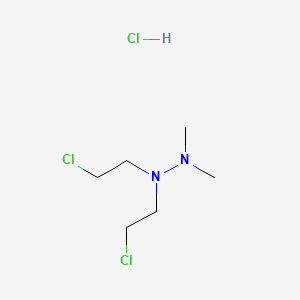
Hydrazine, 1,1-bis(2-chloroethyl)-2,2-dimethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine, 1,1-bis(2-chloroethyl)-2,2-dimethyl-, hydrochloride is a chemical compound with the molecular formula C6H14Cl2N2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of hydrazine and chloroethyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1,1-bis(2-chloroethyl)-2,2-dimethyl-, hydrochloride typically involves the reaction of hydrazine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Hydrazine, 1,1-bis(2-chloroethyl)-2,2-dimethyl-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chloroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.
Scientific Research Applications
Hydrazine, 1,1-bis(2-chloroethyl)-2,2-dimethyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hydrazine, 1,1-bis(2-chloroethyl)-2,2-dimethyl-, hydrochloride involves its interaction with molecular targets in cells. It can form covalent bonds with nucleophilic sites in proteins and DNA, leading to alterations in cellular functions. The pathways involved in its action are complex and depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1,1-bis(2-chloroethyl)hydrazine: This compound shares structural similarities but lacks the dimethyl groups.
Hydrazine, 1,1-bis(2-chloroethyl)-: Similar in structure but without the hydrochloride component.
Uniqueness
Hydrazine, 1,1-bis(2-chloroethyl)-2,2-dimethyl-, hydrochloride is unique due to the presence of both chloroethyl and dimethyl groups, which contribute to its distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of interest in scientific research.
Properties
CAS No. |
91725-43-8 |
|---|---|
Molecular Formula |
C6H15Cl3N2 |
Molecular Weight |
221.6 g/mol |
IUPAC Name |
1,1-bis(2-chloroethyl)-2,2-dimethylhydrazine;hydrochloride |
InChI |
InChI=1S/C6H14Cl2N2.ClH/c1-9(2)10(5-3-7)6-4-8;/h3-6H2,1-2H3;1H |
InChI Key |
YXYCTZFZZADBJM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N(CCCl)CCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



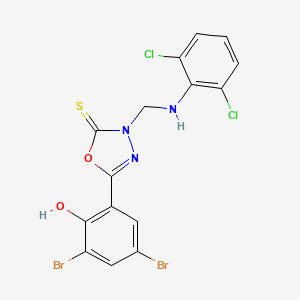
![2-[2-hydroxyethyl-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]amino]ethanol](/img/structure/B12714563.png)
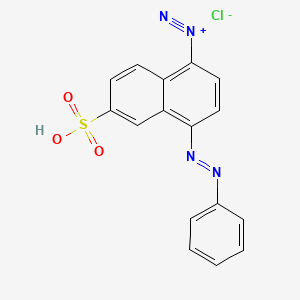
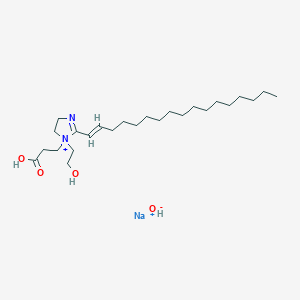

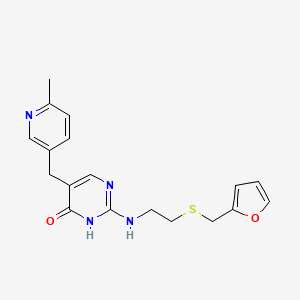
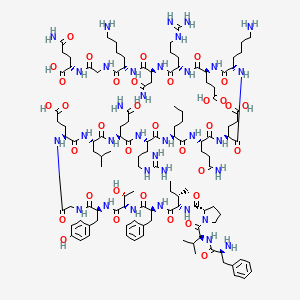
![(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane](/img/structure/B12714602.png)
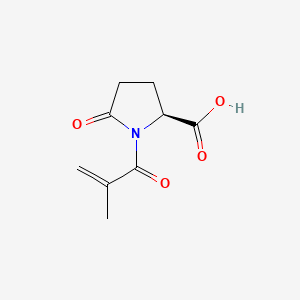
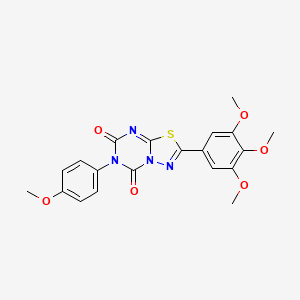
![1-(2,4-Difluorophenyl)-6,8-difluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12714638.png)


